molecular formula C20H20N2O2S B12154433 (3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone

Cat. No.: B12154433
M. Wt: 352.5 g/mol
InChI Key: XUIXHHUSIOCGOI-UHFFFAOYSA-N
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Description

(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is a complex organic compound that features a unique structure combining a thienopyrimidine core with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The furan ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding complex biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as improved conductivity or enhanced stability.

Mechanism of Action

The mechanism of action of (3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    4-Chloromethcathinone: This compound is a stimulant drug of the cathinone class.

Uniqueness

What sets (3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone apart is its unique combination of a thienopyrimidine core with a furan ring. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(3-benzyl-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C20H20N2O2S/c1-14-15(2)25-20-17(14)12-21(11-16-7-4-3-5-8-16)13-22(20)19(23)18-9-6-10-24-18/h3-10H,11-13H2,1-2H3

InChI Key

XUIXHHUSIOCGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CC4=CC=CC=C4)C

Origin of Product

United States

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